![molecular formula C19H21ClN2O5S2 B2939457 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 900135-71-9](/img/structure/B2939457.png)
4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Prokinetic Potential and Serotonin Receptor Agonism
Research indicates that benzamide derivatives, including compounds with structural similarities to 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds have demonstrated potential as selective serotonin 4 (5-HT4) receptor agonists, suggesting a promising avenue for the development of novel prokinetic agents with reduced side effects. Such compounds have shown efficacy in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential therapeutic value in addressing gastrointestinal disorders (Sonda et al., 2004).
Synthesis and Pharmacological Applications
Further investigations into the synthesis and pharmacological properties of benzamide derivatives reveal their capacity as serotonin 4 receptor agonists, with certain compounds demonstrating favorable pharmacological profiles for enhancing gastrointestinal motility. This research underscores the significance of structural modifications, such as the incorporation of aralkylamino or phenylsulfonyl groups, in improving the oral bioavailability and therapeutic potential of these compounds for gastrointestinal applications (Sonda et al., 2003).
Metabolic Pathway Exploration
A study on the metabolic fate and disposition of GDC-0449 (vismodegib), a compound structurally related to 4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, in rats and dogs has shed light on its extensive metabolism and the identification of novel metabolic pathways. This research provides valuable insights into the pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion, which are crucial for the development of effective and safe therapeutic agents (Yue et al., 2011).
Enzyme Inhibition and Antimicrobial Activity
Compounds featuring the sulfonyl and piperidine motifs have been explored for their enzyme inhibitory activities and potential antimicrobial effects. Studies have demonstrated that these compounds can exhibit significant inhibitory effects on enzymes such as acetylcholinesterase, suggesting their potential use in the development of treatments for conditions like dementia. Additionally, antimicrobial studies indicate that certain derivatives possess activity against a range of bacterial and fungal pathogens, highlighting their potential as lead compounds for antimicrobial drug development (Khalid et al., 2013).
Eigenschaften
IUPAC Name |
4-chloro-N-(4-methylsulfonylphenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S2/c1-28(24,25)16-8-6-15(7-9-16)21-19(23)14-5-10-17(20)18(13-14)29(26,27)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWGPCKKGQCRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(methylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.